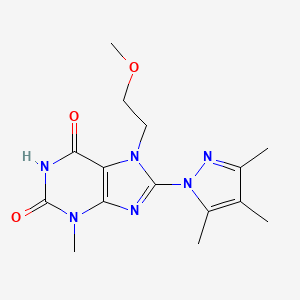

![molecular formula C17H20N4O4 B4629307 4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)

4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid

Overview

Description

"4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid" is a complex organic molecule featuring a benzotriazine core, indicative of its potential for varied chemical reactivity and pharmaceutical applications. Although specific research directly on this compound is scarce, related benzotriazine derivatives have been extensively studied for their synthetic methodologies, molecular structures, and diverse chemical properties.

Synthesis Analysis

The synthesis of benzotriazine derivatives often involves multi-component reactions, including cyclization steps that allow for the introduction of various functional groups. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrated the Ugi reaction followed by treatment with sodium ethoxide, showcasing the typical complexity of synthesizing benzotriazine compounds (Sañudo et al., 2006).

Molecular Structure Analysis

X-ray diffraction studies are commonly used to determine the molecular structure of benzotriazine derivatives, providing insight into their tautomeric forms and hydrogen bonding interactions. The crystal structure analysis of similar compounds highlights the importance of tautomerism in determining the molecular structure and properties of benzotriazine derivatives (Sañudo et al., 2006).

Chemical Reactions and Properties

Benzotriazine derivatives undergo various chemical reactions, including N-acylation and O-alkylation, contributing to their versatility in organic synthesis. The synthesis of 4-{[1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones highlights the potential for creating compounds with significant biological activity (Gowda et al., 2011).

Scientific Research Applications

Synthesis of Novel Compounds

The chemical structure of 4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid serves as a foundation for the synthesis of various novel compounds with potential biological activity. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the creation of new classes of cyclic dipeptidyl ureas, highlighting the role of similar structures in advancing the development of pseudopeptidic compounds composed of different amino acids. These compounds have shown potential in various fields, including medicinal chemistry, due to their unique chemical properties (M. Sañudo, S. Marcaccini, Sara Basurto, T. Torroba, 2006).

Electrophilic Aminations

Electrophilic aminations using oxaziridines highlight another application of complex chemical structures related to this compound. This method facilitates the synthesis of a wide array of nitrogen-containing compounds, including azines, hydrazines, and N-aminopeptides, showcasing the chemical's versatility in creating compounds with varied biological activities (Siegfried Andreae, Ernst Schmitz, 1991).

Synthesis of Heterocyclic Systems

The use of this compound-related structures in the synthesis of heterocyclic systems is another significant area of research. Compounds synthesized from related structures have been explored for their potential as intermediates in the creation of fused pyrimidinones and other heterocycles, which are of interest for their pharmacological properties. Such research underscores the importance of these chemical structures in the discovery and development of new therapeutic agents (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999).

Development of Anticancer Agents

A promising area of application for this compound and related compounds is in the development of anticancer agents. The structural complexity and reactivity of such compounds make them suitable candidates for designing molecules with specific biological activities, including the inhibition of critical pathways in cancer cell proliferation and survival. Studies focusing on the synthesis and evaluation of novel compounds for anticancer activity demonstrate the potential of these chemical structures in contributing to the development of new therapeutic options for cancer (H. Saad, A. Moustafa, 2011).

properties

IUPAC Name |

4-[[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c22-15(18-9-11-5-7-12(8-6-11)17(24)25)10-21-16(23)13-3-1-2-4-14(13)19-20-21/h1-4,11-12H,5-10H2,(H,18,22)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCCWPSPKRFAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

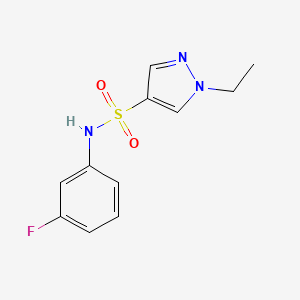

![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)

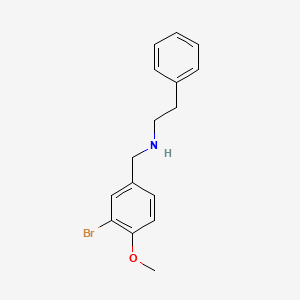

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)

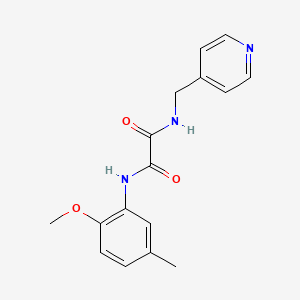

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)

![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)